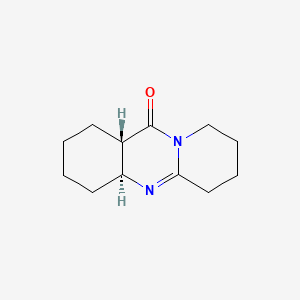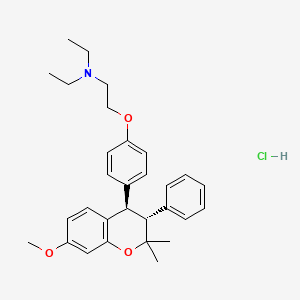![molecular formula C14H11Cl3 B15347207 Chloro[(dichlorophenyl)methyl]methylbenzene CAS No. 85711-88-2](/img/structure/B15347207.png)
Chloro[(dichlorophenyl)methyl]methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro[(dichlorophenyl)methyl]methylbenzene is a complex organic compound characterized by the presence of chlorine atoms and a benzene ring structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with chloro[(dichlorophenyl)methyl] chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Purification: The compound is purified through distillation or recrystallization techniques to remove impurities and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.
Substitution: Electrophilic substitution reactions are common, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Substitution: Reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄) are used for electrophilic substitution reactions.
Major Products Formed:
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Reduction Products: Hydrocarbons and their derivatives.
Substitution Products: Nitro compounds, sulfonic acids, and other substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry: Chloro[(dichlorophenyl)methyl]methylbenzene is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals. Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties. Medicine: It is investigated for its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Chloro[(dichlorophenyl)methyl]methylbenzene exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
Signal Transduction: It may modulate signal transduction pathways, influencing cellular responses to external stimuli.
Comparaison Avec Des Composés Similaires
2,4-Dichlorophenol: A chlorinated derivative of phenol with similar applications in the chemical industry.
Trichlorophenol: Another chlorinated phenol with uses in herbicides and disinfectants.
Pentachlorophenol: A highly chlorinated phenol used as a wood preservative and pesticide.
Uniqueness: Chloro[(dichlorophenyl)methyl]methylbenzene stands out due to its specific structural features and reactivity, making it suitable for specialized applications in research and industry.
This comprehensive overview highlights the significance of this compound in various fields and its potential for future applications
Propriétés
Numéro CAS |
85711-88-2 |
|---|---|
Formule moléculaire |
C14H11Cl3 |
Poids moléculaire |
285.6 g/mol |
Nom IUPAC |
1,2-dichloro-3-[(2-chloro-6-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C14H11Cl3/c1-9-4-2-6-12(15)11(9)8-10-5-3-7-13(16)14(10)17/h2-7H,8H2,1H3 |
Clé InChI |
PZEKTLOOCCCQFJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)Cl)CC2=C(C(=CC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















